An In-depth Technical Guide to the Physical and Chemical Properties of 1,6-Hexanediol
An In-depth Technical Guide to the Physical and Chemical Properties of 1,6-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Hexanediol (B165255), also known as hexamethylene glycol, is a linear diol with the chemical formula HO(CH₂)₆OH.[1][2] It is a versatile bifunctional primary alcohol that serves as a crucial building block and intermediate in a wide array of chemical syntheses, from industrial polymers to pharmaceutical excipients.[3][4][5][6][7] Its unique combination of a flexible C6 hydrocarbon chain and two terminal primary hydroxyl groups imparts a desirable balance of properties such as flexibility, hardness, and reactivity to the materials it is incorporated into.[8] This technical guide provides a comprehensive overview of the physical and chemical properties of 1,6-hexanediol, detailed experimental protocols for their determination, and an exploration of its applications relevant to research and drug development.
Physical Properties
1,6-Hexanediol is a white, waxy, hygroscopic solid at room temperature.[8][9][10] It is a colorless, viscous liquid above its melting point.[9][11] The key physical properties of 1,6-hexanediol are summarized in the table below.
| Property | Value | Units | References |
| Molecular Formula | C₆H₁₄O₂ | [1][2] | |
| Molar Mass | 118.176 | g·mol⁻¹ | [1] |
| Appearance | White crystalline solid | ||
| Melting Point | 40 - 43 | °C | [12] |
| Boiling Point | 250 | °C | [1] |
| Density | 0.967 | g/cm³ at 25 °C | [1] |
| Solubility in Water | 500 | g/L | [1] |
| Solubility in other solvents | Soluble in ethanol (B145695) and acetone; slightly soluble in diethyl ether; insoluble in benzene. | [1][13] | |
| Flash Point | 102 | °C | [1] |
| Autoignition Temperature | 320 | °C | |
| Vapor Pressure | 0.000666 | hPa at 25 °C | [10] |
| log P (Octanol-Water Partition Coefficient) | -0.11 | ||
| Refractive Index | 1.4579 | at 25 °C |
Chemical Properties and Reactivity
The chemical behavior of 1,6-hexanediol is primarily dictated by its two primary hydroxyl (-OH) groups, which allow it to undergo typical alcohol reactions.[1][13]
-
Esterification: It readily reacts with carboxylic acids and their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is fundamental to its use in the production of polyesters.[1][13]
-
Oxidation: Oxidation of 1,6-hexanediol can yield adipaldehyde (B86109) or adipic acid, depending on the oxidizing agent and reaction conditions.[1][13]
-
Dehydration: Intramolecular dehydration of 1,6-hexanediol can lead to the formation of cyclic ethers such as oxepane.[1][13]
-
Polymerization: As a bifunctional monomer, 1,6-hexanediol is a key component in step-growth polymerization to produce polyesters and polyurethanes. In polyurethane synthesis, it acts as a chain extender.[1][3][4][13]
-
Incompatibilities: It is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, and chloroformates.[12][14]
Spectroscopic Data
The following is a summary of the characteristic spectroscopic data for 1,6-hexanediol.
| Spectroscopy | Key Features and Interpretations |
| ¹H NMR | The ¹H NMR spectrum of 1,6-hexanediol typically shows signals corresponding to the protons of the methylene (B1212753) groups and the hydroxyl groups. The protons on the carbons adjacent to the hydroxyl groups (HO-CH₂ -) will be the most downfield of the methylene protons. The protons of the hydroxyl groups themselves will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. |
| ¹³C NMR | The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule. Due to the symmetry of the molecule, only three signals are expected for the six carbon atoms. The carbon atoms bonded to the hydroxyl groups (-C H₂-OH) will be the most downfield signal. Quaternary carbons, if present in derivatives, will typically show weaker signals.[15] |
| FT-IR | The infrared spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. Strong absorptions in the 2850-2950 cm⁻¹ region correspond to C-H stretching. A distinct C-O stretching band is also observed around 1050-1150 cm⁻¹. |
| Mass Spectrometry | The mass spectrum of 1,6-hexanediol will not show a prominent molecular ion peak (M⁺) due to facile fragmentation. Common fragments observed result from the loss of water (M-18) and cleavage of the carbon-carbon bonds.[2] |
Experimental Protocols
Determination of Melting Point
This protocol describes the determination of the melting point of 1,6-hexanediol using a capillary melting point apparatus.
Materials and Equipment:
-
1,6-Hexanediol sample (powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (if sample is not powdered)
Procedure:
-
Sample Preparation: Ensure the 1,6-hexanediol sample is dry and finely powdered. If necessary, gently grind the solid in a mortar and pestle.[1]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.[16]
-
Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm.[16]
-
Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.
-
Heating: Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 40°C). Then, reduce the heating rate to 1-2°C per minute as the temperature gets within 10-15°C of the expected melting point.[16]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[16]
-
Reporting: The melting point is reported as a range of these two temperatures. A narrow melting range (0.5-1°C) is indicative of a pure compound.[17]
Determination of Solubility
This protocol provides a general method for determining the solubility of 1,6-hexanediol in a given solvent at a specific temperature.
Materials and Equipment:
-
1,6-Hexanediol
-
Solvent of interest (e.g., water, ethanol)
-
Vials with screw caps
-
Analytical balance
-
Constant temperature bath or shaker
-
Magnetic stirrer and stir bars (optional)
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., GC, HPLC, or gravimetric analysis after solvent evaporation)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of 1,6-hexanediol to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Place the vial in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.
-
Concentration Analysis: Determine the concentration of 1,6-hexanediol in the filtered saturated solution using a pre-calibrated analytical method. Alternatively, for non-volatile solutes, a known mass of the solution can be taken, the solvent evaporated, and the mass of the remaining solute measured.
-
Calculation: Calculate the solubility as the mass of solute per volume or mass of the solvent (e.g., in g/L or g/100g of solvent).
Synthesis
The primary industrial route for the synthesis of 1,6-hexanediol is the catalytic hydrogenation of adipic acid or its esters (like dimethyl adipate).[1][7] This process is typically carried out at high temperatures (170-240°C) and pressures (15.0-30.0 MPa) using catalysts containing cobalt, copper, or manganese.[18] The crude product is then purified by fractional distillation.[18]
Applications in Research and Drug Development
The unique properties of 1,6-hexanediol make it a valuable tool and component in various scientific and pharmaceutical applications.
-
Polymer Synthesis: It is extensively used in the synthesis of polyesters and polyurethanes, which can be formulated into biodegradable matrices for controlled drug delivery systems.[1][3][4][13] Its flexibility can be advantageous in creating drug-eluting films and soft implants.
-
Pharmaceutical Excipient: 1,6-Hexanediol can be used as an excipient in pharmaceutical formulations, acting as a solvent, humectant, and stabilizer for active pharmaceutical ingredients (APIs).[5]
-
Biomolecular Condensate Research: In cell biology research, 1,6-hexanediol is widely used as a tool to probe the nature of liquid-liquid phase separation (LLPS) in the formation of membraneless organelles or biomolecular condensates.[1][13] It is reported to disrupt weak hydrophobic protein-protein and protein-RNA interactions, leading to the dissolution of liquid-like condensates.[1][13]
-
Intermediate in API Synthesis: Its bifunctional nature allows it to be used as a starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients.[10]
Safety and Handling
1,6-Hexanediol has low acute toxicity and is not considered a skin irritant.[1][19] However, it may cause irritation to the respiratory tract and mucous membranes.[1] Dust or vapor can be irritating to the eyes.[1] Standard laboratory safety precautions, including the use of safety glasses and gloves, should be followed when handling this chemical.[14] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[14]
Disclaimer: This document is intended for informational purposes for a technical audience and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for detailed safety and handling information before working with 1,6-hexanediol.
References
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- 10. jcia-bigdr.jp [jcia-bigdr.jp]
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